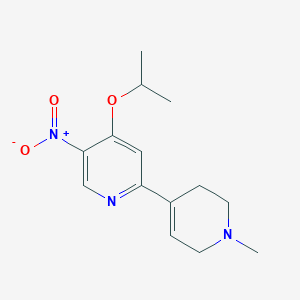
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-4-propan-2-yloxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine is a heterocyclic compound that belongs to the class of bipyridines This compound is characterized by the presence of a nitro group, a methyl group, and a propan-2-yloxy group attached to the bipyridine core
Métodos De Preparación
The synthesis of 1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine typically involves multiple steps
Synthesis of Bipyridine Precursor: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling reactions.
Introduction of Nitro Group: The nitro group can be introduced through nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Introduction of Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Introduction of Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through etherification reactions using propan-2-ol and an appropriate activating agent, such as a strong acid or base.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The nitro group, in particular, can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine can be compared with other similar compounds, such as:
2,2’-Bipyridine: A simpler bipyridine compound without the nitro, methyl, and propan-2-yloxy groups. It is commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine compound with methyl groups at the 4 and 4’ positions. It is used in the synthesis of coordination complexes.
5-Nitro-2,2’-bipyridine: A bipyridine compound with a nitro group at the 5 position. It is studied for its potential biological activities.
The uniqueness of 1’-Methyl-5-nitro-4-(propan-2-yloxy)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19N3O3 |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H19N3O3/c1-10(2)20-14-8-12(15-9-13(14)17(18)19)11-4-6-16(3)7-5-11/h4,8-10H,5-7H2,1-3H3 |
Clave InChI |
JOERYONJEKGEMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=NC=C1[N+](=O)[O-])C2=CCN(CC2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













